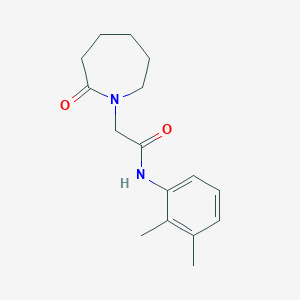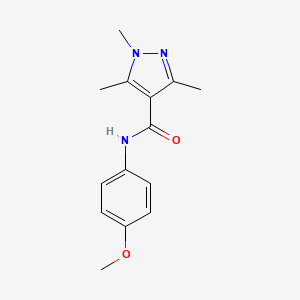
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a pyrazole derivative that has been synthesized by various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, studies have suggested that 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its inhibitory activity against enzymes and receptors by binding to their active sites and disrupting their function. For example, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit COX-2 activity by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. Similarly, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit HDAC activity by binding to its active site and preventing the deacetylation of histones, which are involved in gene expression.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Similarly, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are involved in cancer progression. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to protect neurons from oxidative stress and neurotoxicity, which are involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments. One of the significant advantages of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potent inhibitory activity against various enzymes and receptors, which makes it a potential lead compound for the development of new drugs. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations, including its low solubility in water and its instability in the presence of light and air. Therefore, special precautions should be taken when handling 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments.
Direcciones Futuras
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions in scientific research. One of the significant future directions is the development of new drugs based on 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide's inhibitory activity against various enzymes and receptors. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be used as a tool compound to study the function of these enzymes and receptors. Furthermore, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be modified to improve its solubility and stability in water, which can enhance its potential applications in lab experiments. Additionally, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be used in combination with other compounds to enhance its inhibitory activity and reduce its limitations.
Métodos De Síntesis
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by various methods, including the reaction of 2-fluoroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is in the development of new drugs. 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and cannabinoid receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases such as cancer, Alzheimer's disease, and inflammation. Therefore, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has the potential to be used as a lead compound in the development of new drugs to treat these diseases.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-6-4-5-7-12(11)15/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAXHALFIYDWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)

![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)


